molecular formula C8H10OS B3426074 (S)-(-)-Methyl p-tolyl sulfoxide CAS No. 5056-07-5

(S)-(-)-Methyl p-tolyl sulfoxide

Cat. No.: B3426074
CAS No.: 5056-07-5
M. Wt: 154.23 g/mol
InChI Key: FEVALTJSQBFLEU-UHFFFAOYSA-N
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Description

(S)-(-)-Methyl p-tolyl sulfoxide is an organic compound with the molecular formula CH₃C₆H₄S(O)CH₃. It is a chiral sulfoxide, meaning it has a stereocenter at the sulfur atom, resulting in two enantiomers. The (S)-(-) enantiomer is the specific form of interest here. This compound is used in various chemical reactions and has applications in organic synthesis due to its ability to act as a chiral auxiliary or reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-Methyl p-tolyl sulfoxide can be synthesized through the oxidation of methyl p-tolyl sulfide. One common method involves using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of enantioselective oxidation processes. These processes utilize chiral catalysts or biocatalysts to achieve high enantiomeric excess. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to the corresponding sulfone using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide oxygen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Methyl p-tolyl sulfone

    Reduction: Methyl p-tolyl sulfide

    Substitution: Various substituted sulfoxides depending on the nucleophile used

Scientific Research Applications

(S)-(-)-Methyl p-tolyl sulfoxide is used in several scientific research applications:

    Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in the formation of new compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving sulfoxides and sulfides.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of other chiral compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl phenyl sulfoxide
  • Methyl p-tolyl sulfide
  • Methyl p-tolyl sulfone

Uniqueness

(S)-(-)-Methyl p-tolyl sulfoxide is unique due to its chiral nature and the specific (S)-(-) configuration. This enantiomeric form is particularly valuable in asymmetric synthesis and chiral catalysis, where the stereochemistry of the compound plays a crucial role in determining the outcome of the reaction. Its ability to act as both a nucleophile and electrophile makes it versatile in various chemical processes.

Properties

IUPAC Name

1-methyl-4-[(S)-methylsulfinyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVALTJSQBFLEU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5056-07-5
Record name 1-Methyl-4-[(S)-methylsulfinyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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